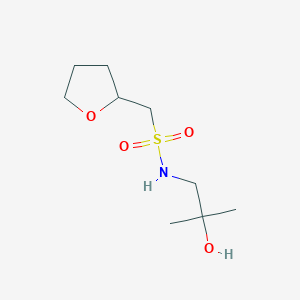![molecular formula C13H15NO3 B7589053 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the cysteine protease cathepsin S, which plays an important role in the immune system and has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用机制
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid acts as a covalent inhibitor of cathepsin S, forming a covalent bond with the active site cysteine residue of the enzyme. This leads to the irreversible inhibition of the enzyme's activity, resulting in the suppression of cathepsin S-mediated biological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In autoimmune disorders, this compound has been shown to reduce inflammation and ameliorate disease symptoms. In neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function.
实验室实验的优点和局限性
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of cathepsin S, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations, including its irreversible inhibition of cathepsin S, which can make it difficult to study the enzyme's role in long-term biological processes. Additionally, this compound can have off-target effects on other cysteine proteases, which can complicate data interpretation.
未来方向
There are several future directions for research on 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of cathepsin S, which could have therapeutic applications in various diseases. Another area of interest is the role of cathepsin S in the immune system, and how its inhibition by this compound could be used to modulate immune responses. Additionally, the use of this compound as a tool for studying the role of cathepsin S in neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Overall, this compound has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully explore its potential applications.
合成方法
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can be synthesized using various methods, including the reaction of 2-(bromomethyl)benzofuran with methylamine and 3-bromopropionic acid, or the reaction of 2-(chloromethyl)benzofuran with methylamine and 3-bromopropionic acid. The compound can also be obtained commercially from chemical suppliers.
科学研究应用
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of cathepsin S, which is involved in various biological processes, including antigen presentation, inflammation, and tissue remodeling. This compound has been used as a tool to study the role of cathepsin S in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
属性
IUPAC Name |
3-[1-benzofuran-2-ylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(7-6-13(15)16)9-11-8-10-4-2-3-5-12(10)17-11/h2-5,8H,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRKMCSBFZRGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)